molecular formula C13H18N2O2 B362398 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one CAS No. 438487-09-3

1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B362398
CAS No.: 438487-09-3
M. Wt: 234.29g/mol
InChI Key: IQMABXSRCNBIQC-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride under basic conditions to introduce the ethanone group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one has been extensively studied for its applications in:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to modulate the activity of certain neurotransmitter receptors, particularly serotonin receptors. The compound acts as an agonist or antagonist depending on the receptor subtype, influencing various physiological processes such as mood regulation and pain perception .

Comparison with Similar Compounds

Uniqueness: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor subtypes makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMABXSRCNBIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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